molecular formula C13H16F3N3O2 B6692887 (3S,4S)-1-(1-cyanocyclopentanecarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide

(3S,4S)-1-(1-cyanocyclopentanecarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide

Cat. No.: B6692887
M. Wt: 303.28 g/mol
InChI Key: UMPKRNGSVTUGNU-RKDXNWHRSA-N
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Description

(3S,4S)-1-(1-cyanocyclopentanecarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. The compound features a pyrrolidine ring substituted with a cyanocyclopentanecarbonyl group and a trifluoromethyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(1-cyanocyclopentanecarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route could start with the preparation of the pyrrolidine ring, followed by the introduction of the cyanocyclopentanecarbonyl group and the trifluoromethyl group under controlled conditions. Specific reagents, catalysts, and solvents would be chosen based on the desired reaction efficiency and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and process intensification techniques to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-(1-cyanocyclopentanecarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions could include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would be optimized to achieve the desired transformation with high selectivity and yield.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (3S,4S)-1-(1-cyanocyclopentanecarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide could be used as a building block for the synthesis of more complex molecules. Its unique functional groups may allow for the development of novel materials with specific properties.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential as a pharmaceutical agent. Its structural features might interact with biological targets, leading to therapeutic effects. Research could focus on its activity against specific diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials with enhanced properties, such as increased stability or reactivity. Its trifluoromethyl group might impart unique characteristics useful in various applications.

Mechanism of Action

The mechanism of action of (3S,4S)-1-(1-cyanocyclopentanecarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms and identify the key molecular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrrolidine derivatives with different substituents, such as:

  • (3S,4S)-1-(1-cyanocyclopentanecarbonyl)-4-methylpyrrolidine-3-carboxamide
  • (3S,4S)-1-(1-cyanocyclopentanecarbonyl)-4-ethylpyrrolidine-3-carboxamide

Uniqueness

The uniqueness of (3S,4S)-1-(1-cyanocyclopentanecarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and physical properties. These properties could make it particularly valuable for certain applications, such as in the development of pharmaceuticals or advanced materials.

Properties

IUPAC Name

(3S,4S)-1-(1-cyanocyclopentanecarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2/c14-13(15,16)9-6-19(5-8(9)10(18)20)11(21)12(7-17)3-1-2-4-12/h8-9H,1-6H2,(H2,18,20)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPKRNGSVTUGNU-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C(=O)N2CC(C(C2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(C#N)C(=O)N2C[C@H]([C@@H](C2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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